molecular formula C27H27N3O4S2 B2529255 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361479-34-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2529255
M. Wt: 521.65
InChI Key: MPGSFUIZADXDKE-UHFFFAOYSA-N
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Description

The compound "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit various biological activities. The benzothiazole and benzamide moieties within its structure suggest potential for biological activity, as similar structures have been reported to possess antimicrobial, antifungal, and electrophysiological properties .

Synthesis Analysis

The synthesis of related benzamide compounds often involves the condensation of appropriate hydrazides with aldehydes or ketones, followed by cyclization with thioglycolic acid or other sulfur-containing reagents . For example, the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides involves the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which is considered a green chemistry approach due to the use of water as the solvent . Similarly, the synthesis of N-sulfonylamines with azirines leads to the formation of thiadiazoles and oxathiazoles, indicating the versatility of sulfur-nitrogen chemistry in creating diverse benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with potential for various substituents to influence the overall conformation and stability of the molecule. For instance, the presence of a dimethylpiperidinyl sulfonyl group could introduce steric hindrance and affect the molecule's three-dimensional shape. X-ray crystallography studies of similar compounds have revealed that the presence of substituents on the benzamide ring can lead to different modes of supramolecular aggregation, as well as order versus disorder in the crystal structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, including cyclization, S-methylation, and reactions with bromoketones and ketenes to form thiazoles and thiazines . The reactivity of the benzothiazole moiety, in particular, can lead to the formation of various heterocyclic compounds with potential biological activity. The presence of a sulfonyl group also opens up possibilities for further chemical modifications, such as sulfonation or displacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives like the one are influenced by their molecular structure. The presence of hydroxy, sulfonyl, and benzothiazole groups can impact the compound's solubility, melting point, and stability. These properties are crucial for determining the compound's suitability for use in biological systems, as well as its potential as a pharmaceutical agent. The antimicrobial and antifungal activities of similar compounds have been evaluated, suggesting that the compound may also possess these properties .

Scientific Research Applications

DNA Interaction and Applications

Hoechst 33258 and its analogues, which are N-methyl piperazine derivatives with benzimidazole groups, are known for strong binding to the minor groove of double-stranded B-DNA, particularly targeting AT-rich sequences. These compounds are extensively utilized as fluorescent DNA stains for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. They also find applications as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Sulfonamides in Drug Development

Clinical Applications and Future Prospects

Sulfonamides, characterized by a primary sulfonamide moiety, are core components of various clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Noteworthy drugs such as apricoxib and pazopanib, which show significant antitumor activity, also incorporate this group. The structure of sulfonamides is fundamental in the development of selective antiglaucoma drugs, antitumor agents, and other therapeutic drugs. This structural motif is likely to play a significant role in future drug development (Carta, Scozzafava, & Supuran, 2012).

Phenothiazines and Their Biological Activities

Biological Activities and Mechanisms

Recent medicinal chemistry investigations have highlighted new phenothiazine derivatives exhibiting antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from the pharmacophoric substituents interacting with biological systems, such as cell lines, bacteria, viruses, and parasites. Phenothiazine derivatives can penetrate biological membranes due to their lipophilic character, which is crucial for their biological effects (Pluta, Morak-Młodawska, & Jeleń, 2011).

Safety And Hazards



  • No specific safety information is available for this compound.

  • Caution should be exercised during handling and synthesis.




  • Future Directions



    • Investigate its biological activity, potential applications, and optimization.

    • Explore its derivatives for improved properties.




    Please note that this analysis is based on available information, and further research is recommended to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H27N3O4S2/c1-17-13-18(2)16-30(15-17)36(33,34)21-10-7-19(8-11-21)26(32)28-20-9-12-24(31)22(14-20)27-29-23-5-3-4-6-25(23)35-27/h3-12,14,17-18,31H,13,15-16H2,1-2H3,(H,28,32)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MPGSFUIZADXDKE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H27N3O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    521.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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